Dieldrite

Description

Properties

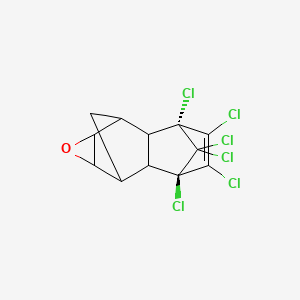

Molecular Formula |

C12H8Cl6O |

|---|---|

Molecular Weight |

380.9 g/mol |

IUPAC Name |

(1S,3R,6R,8R)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene |

InChI |

InChI=1S/C12H8Cl6O/c13-8-9(14)11(16)5-3-1-2(6-7(3)19-6)4(5)10(8,15)12(11,17)18/h2-7H,1H2/t2-,3+,4?,5?,6?,7?,10-,11-/m1/s1 |

InChI Key |

DFBKLUNHFCTMDC-UHRHITOZSA-N |

SMILES |

C1C2C3C(C1C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl |

Isomeric SMILES |

C1[C@@H]2C3C([C@H]1C4C2O4)[C@]5(C(=C([C@]3(C5(Cl)Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

C1C2C3C(C1C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl |

Synonyms |

Alvit 55 Alvit-55 Alvit55 Dieldrin |

Origin of Product |

United States |

Environmental Dynamics and Spatiotemporal Distribution of Dieldrin

Research on Atmospheric Transport and Deposition Processes of Dieldrin (B1670511)

Dieldrin can enter the atmosphere through volatilization from treated crops and soil, or directly during application who.int. Once in the atmosphere, it can exist in the vapour phase or adsorbed onto dust particles who.int. Adsorbed to dust particles, dieldrin can be transported over long distances umweltprobenbank.de.

Atmospheric transport and deposition play a significant role in the widespread distribution of Dieldrin, even to remote areas far from its original application sites nih.govresearchgate.net. Studies have detected Dieldrin in snowpack samples from national parks in the western United States, including those in Alaska where regional pesticide sources are absent, indicating long-range transport nih.govpops.int. In the Canadian Arctic, Dieldrin has been identified as a pollutant in snowpack samples, with long-range atmospheric transport and subsequent wet and dry deposition being the primary sources researchgate.net.

Atmospheric concentrations of Dieldrin have been measured in various regions. For instance, in the northern Lake Victoria watershed in East Africa, atmospheric concentrations of Dieldrin ranged from 23.6 to 90.8 pg/m³ eac.int. The presence of Dieldrin in the atmosphere and its subsequent deposition contribute to its presence in soil and water bodies.

Studies on Aquatic Distribution and Sedimentation Pathways

Dieldrin can enter aquatic environments through surface runoff from contaminated soil, soil erosion, and atmospheric deposition who.intmdpi.comcdc.gov. Due to its low water solubility and high affinity for organic matter, Dieldrin tends to sorb tightly to soil and sediment particles epa.govmdpi.com.

Analysis of Dieldrin Concentrations and Dispersal in Surface Water Systems

Concentrations of Dieldrin in surface water are generally low, often reported at less than 5 ng/litre who.int. However, higher concentrations may be found in areas with significant soil erosion or historical agricultural use who.int. For example, a study in the Niger River, Nigeria, detected Dieldrin at levels ranging from 5.67 to 70.3 µg/kg dry weight in sediment samples, with lower levels generally found in water nih.gov. In some surface water samples in Portugal, Dieldrin concentrations were found to exceed water quality guideline values for the protection of freshwater species researchgate.net.

Despite its low water solubility, the widespread occurrence of Dieldrin in the environment and its persistence lead to its detection in various aquatic systems, including seawater, industrial effluents, and freshwater cdc.gov. Research in China has shown that Dieldrin levels in surface water in some areas may pose potential ecological risks to aquatic organisms and wildlife mdpi.com.

Sediment-Water Partitioning and Adsorption Dynamics of Dieldrin in Aquatic Environments

Sediment acts as a significant sink for Dieldrin in aquatic environments due to its strong adsorption to particles, particularly those with high organic carbon content epa.govmdpi.com. This partitioning between the water and sediment phases is a crucial factor influencing the bioavailability and fate of Dieldrin in aquatic ecosystems ccme.ca.

Studies have shown that the concentration of Dieldrin in sediments can be significantly higher than in the overlying water mdpi.comfrontiersin.org. For instance, research on the distribution of organochlorine pesticides in Indonesia revealed higher concentrations in sediments compared to water, mollusks, or fish mdpi.com. The partitioning of Dieldrin between sediment and water is influenced by factors such as the organic carbon content of the sediment and temperature epa.govcarnegiescience.edu.

The adsorption of Dieldrin to sediment is generally considered strong and can be largely irreversible mst.edu. This strong binding means that while water concentrations may be low, the sediment can serve as a long-term source of contamination to the aquatic environment, with desorption occurring slowly researchgate.net. The rate of desorption can be influenced by factors such as water flow and particle size researchgate.net.

Terrestrial Fate and Soil Interaction Research

Soil is a primary reservoir for Dieldrin due to its historical use as a soil insecticide and its strong adsorption to soil particles agriculture.vic.gov.auwho.intcarnegiescience.edu. The fate of Dieldrin in soil is influenced by various processes, including volatilization, leaching, and degradation carnegiescience.edu.

Investigations into Dieldrin Persistence and Long-Term Residue Dynamics in Soils

Dieldrin is known for its extreme persistence in soil, with estimated half-lives ranging from 4 to 7 years who.int. In some cases, residues have been detected in soils decades after application agriculture.vic.gov.au. A long-term study in subtropical Taiwan found that even after repeated seasonal applications over 5 years, about 15% of the applied Dieldrin remained in the top 15 cm of soil carnegiescience.eduoup.com.

The persistence of Dieldrin in soil is influenced by climatic factors such as temperature and humidity, as well as soil composition carnegiescience.edu. Higher temperatures can lead to increased volatilization and potentially decreased adsorption, while higher moisture content can also positively influence volatilization carnegiescience.edu. Degradation of Dieldrin in soil is generally slow, although microbial degradation can occur nih.govwho.int. However, biodegradation is less likely to be a major source of loss compared to volatilization who.int.

Research has shown that Dieldrin residues can accumulate in soil over time, particularly with repeated applications oup.com. The long-term presence of Dieldrin in soil highlights its legacy as a persistent organic pollutant.

Adsorption and Desorption Mechanisms of Dieldrin in Varied Soil Matrices

Dieldrin exhibits a high affinity for soil, particularly soils with high organic matter content epa.govwho.int. Adsorption is a key process controlling the mobility and bioavailability of Dieldrin in soil rsc.org. The adsorption of Dieldrin to soil organic matter and minerals can occur through various mechanisms, including London–van der Waals forces and potentially hydrogen bonding or other chemical bonding mst.eduirost.ir.

Studies have shown that the adsorption of Dieldrin by humic acids is generally in good agreement with the Freundlich isotherm mst.edu. The adsorption process is often found to be irreversible, meaning that desorption is slower than adsorption mst.edu. This strong and often irreversible binding to soil particles limits the leaching of Dieldrin to groundwater, although its mobility can be enhanced in the presence of organic solvents at hazardous waste sites who.intcdc.gov.

The strong adsorption to soil particles means that transport of Dieldrin in terrestrial environments primarily occurs through soil erosion and sediment transport rather than leaching who.int. The bioavailability of Dieldrin in soil to organisms is related to its concentration in the soil's liquid phase, which is in dynamic equilibrium with the sorbed phase wur.nl.

Role of Soil Organic Matter in Dieldrin Environmental Fate

Soil serves as a significant reservoir for persistent organic pollutants like dieldrin due to its strong affinity for soil particles and organic matter usgs.govmdpi.com. Soil organic matter (SOM) plays a crucial role in the environmental fate of dieldrin, influencing its adsorption, persistence, and bioavailability mdpi.comnih.govmdpi.com.

Dieldrin is fat-soluble and easily absorbed by hydrophobic organic matter mdpi.com. This strong sorption to soil, particularly to organic carbon, significantly affects its mobility and degradation usgs.govmdpi.com. Adsorption coefficients of chemicals in soil vary widely depending on soil type and, notably, on the organic carbon content carnegiescience.edu. Higher organic carbon content generally leads to greater adsorption of dieldrin carnegiescience.edu.

The adsorption of dieldrin to soil organic matter can reduce its bioavailability to organisms nih.govnih.gov. Studies have shown that the inclusion of materials like processed montmorillonite (B579905) clays, which can bind with dieldrin, can significantly reduce its bioavailability in soil nih.gov. However, even after decades, dieldrin bound in soil can still be taken up by soil organisms like earthworms, attesting to its remarkable persistence and continued bioavailability, albeit potentially at reduced levels compared to initial application nih.gov.

The rate of desorption of dieldrin from soil organic matter can regulate its degradation rates mdpi.com. Biodegradation rates are generally slower when persistent organic pollutants are adsorbed by soil mdpi.com. While microbial degradation of dieldrin can occur, it has been suggested that this process may have evolved in low-carbon environments frontiersin.org.

Soil characteristics, including organic matter content, moisture, texture, pH, redox potential, and microbial communities, are key factors controlling the adsorption, degradation, and mobility of pesticides like dieldrin in soil mdpi.com. The addition or removal of soil organic matter has a direct correlation with pesticide degradation mdpi.com.

Inter-compartmental Exchange and Environmental Modeling Research for Dieldrin

Dieldrin's environmental dynamics involve exchange between different compartments such as soil, air, water, and biota frontiersin.org. Modeling approaches are employed to understand and predict the transport and fate of dieldrin in these multi-media environments uiowa.eduresearchgate.netun.orgethz.ch.

Volatilization from soil and other surfaces is an important pathway for dieldrin loss to the atmosphere carnegiescience.eduacs.org. Climatic factors, particularly temperature and soil moisture, significantly influence volatilization carnegiescience.edu. Higher temperatures increase the vapor pressure of dieldrin, leading to increased volatilization carnegiescience.edu. Increased soil moisture content also positively influences volatilization, not necessarily through co-distillation but by displacing the insecticide from adsorption sites carnegiescience.edu. Adsorbed to dust particles, dieldrin can be transported over long distances in the atmosphere umweltprobenbank.de.

Inter-compartmental exchange processes, such as diffusion between water and sediment, and water and air, as well as atmospheric deposition (wet and dry), sediment burial and resuspension, and inflow/outflow in aquatic systems, are crucial for understanding dieldrin's distribution researchgate.net.

Environmental modeling research, including mass balance models, is used to assess the transport and ultimate fate of persistent organic substances like dieldrin un.orglbl.gov. Models like the Quantitative Water, Air, Sediment Interaction (QWASI) model have been applied to examine the steady-state fate of dieldrin in aquatic environments, evaluating the relative importance of partitioning, transport, and transformation processes researchgate.net. Studies using such models for Lake Ontario indicated that dieldrin was predominantly found in the water column, with a residence time of approximately 2 years researchgate.net.

Fugacity-based, multilayered soil-air exchange models have been used to predict temporal trends of chemicals in air and soil resulting from the reemission of soil residues to the atmosphere nih.gov. Research in the United States cotton belt indicated that dieldrin showed a moderate potential for outgassing from soil nih.gov. High annual net fluxes of dieldrin from soils to the atmosphere were predicted in some regions, contributing to observed air burdens nih.gov.

Modeling also helps assess the potential for long-range transport and deposition. Assessments using models based on frameworks like Berkeley-Trent (BETR) have grouped dieldrin as a substance where local or regional scale emissions are likely to impact areas like the Great Lakes lbl.gov.

Research findings from environmental monitoring programs and modeling efforts highlight that dieldrin, despite discontinued (B1498344) use, persists and undergoes inter-compartmental exchange, with contaminated soil acting as a potential secondary source to other environmental media, including air and water usgs.govnih.govresearchgate.net. This continued presence and movement underscore the importance of understanding its environmental dynamics for assessing potential exposures usgs.gov.

Advanced Analytical Methodologies for Dieldrin Detection and Quantification

Chromatographic Techniques in Dieldrin (B1670511) Analysis

Gas chromatography (GC) is the predominant technique used for the analysis of dieldrin, often coupled with highly sensitive and selective detectors. psu.edumdpi.com

Applications of Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS) for Dieldrin Profiling

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of organochlorine pesticides, including dieldrin. mdpi.compjoes.com GC-MS provides both separation and structural information, allowing for the identification and quantification of dieldrin in complex matrices. Quantification is often performed using selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring specific ions characteristic of dieldrin. scielo.brdergipark.org.tr For instance, m/z 263 has been employed for quantification in SIM mode, while m/z 237 and m/z 345 can be used as qualifier ions for confirmation. scielo.br

Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity compared to GC-MS, which is particularly advantageous when analyzing samples with complex matrices or when very low detection limits are required. researchgate.net GC-MS/MS involves the fragmentation of target ions and monitoring specific product ions, significantly reducing potential interferences. researchgate.net This technique has been successfully applied for the determination of dieldrin in various matrices, including soil and biological samples. mdpi.comnih.gov Studies have shown that GC-MS/MS can provide lower detectable concentrations compared to GC-ECD in some instances, and its use can minimize or avoid interferences encountered in GC-ECD analysis. researchgate.net

Methodologies Utilizing Gas Chromatography-Electron Capture Detection (GC-ECD) for Dieldrin Trace Analysis

Gas chromatography with electron capture detection (GC-ECD) is a long-established and highly sensitive technique for the analysis of halogenated compounds like dieldrin. psu.edumdpi.comnih.gov GC-ECD is known for its high sensitivity and is commonly used for trace analysis of organochlorine pesticides in environmental and food samples due to its cost-effectiveness and separation efficiency. researchgate.netnih.gov

GC-ECD methodologies typically involve the separation of dieldrin on a capillary column, followed by detection by the ECD, which responds selectively to electron-capturing species. nih.govepa.gov While highly sensitive, GC-ECD analysis of complex environmental or biological samples often requires extensive sample clean-up procedures to remove interfering compounds that can produce confounding peaks. psu.edu Non-polar or semi-polar columns are typically employed in GC-ECD for OCP analysis. researchgate.net

Studies have demonstrated the effectiveness of GC-ECD for dieldrin analysis in various matrices, including soil and water, with reported detection limits in the low- to sub-ppb range. psu.edubibliotekanauki.pl For example, a microwave-assisted extraction (MAE)-GC-ECD procedure for soil samples reported detection limits for dieldrin in the range of 6-8 ng/g. bibliotekanauki.plpan.pl

Sample Preparation and Extraction Protocols for Diverse Environmental and Biological Matrices

Effective sample preparation and extraction are critical steps in the analysis of dieldrin, as they aim to isolate the analyte from the matrix and remove potential interferences. psu.edudergipark.org.tr The specific protocols vary depending on the matrix being analyzed.

Optimization of Dieldrin Extraction from Soil, Water, Air, and Sediment Samples

Extraction of dieldrin from solid matrices like soil and sediment often involves techniques such as Soxhlet extraction, ultrasonic extraction (USE), or microwave-assisted extraction (MAE) using organic solvents or solvent mixtures. psu.eduepa.govbibliotekanauki.pl Common extraction solvents include hexane (B92381), acetone, methylene (B1212753) chloride, and petroleum ether, often used in various combinations. psu.eduepa.govbibliotekanauki.pl Following extraction, drying steps, such as using anhydrous sodium sulfate, and solvent exchange may be performed. psu.edu Clean-up procedures using solid-phase extraction (SPE) cartridges containing materials like Florisil, silica (B1680970) gel, or alumina (B75360) are frequently employed to remove co-extracted matrix components that could interfere with chromatographic analysis. psu.eduscielo.brepa.gov

For water samples, liquid-liquid extraction (LLE) with organic solvents like methylene chloride or hexane is a common approach. psu.eduepa.gov Solid-phase extraction (SPE) is also utilized for water samples, offering advantages in terms of reduced solvent consumption and faster processing times. researchgate.netepa.gov

Air sampling for semi-volatile organic compounds like dieldrin typically involves drawing a volume of air through a sorbent material that traps the analytes. Subsequent extraction of the sorbent material is then performed.

Optimization of extraction protocols involves evaluating factors such as solvent type, extraction time, temperature, and the amount of drying agent or clean-up material used to maximize dieldrin recovery and minimize matrix effects. psu.edu

Protocols for Dieldrin Analysis in Biomonitoring Samples (e.g., Plant and Animal Tissues)

Analyzing dieldrin in biological matrices such as plant and animal tissues presents unique challenges due to the complex composition of these samples, particularly the presence of lipids. psu.eduacs.org Sample preparation typically involves homogenization of the tissue followed by extraction. psu.eduepa.gov

For lipid-rich tissues like fat or fish, extraction with organic solvents such as hexane/acetone or hexane/ethyl ether mixtures is common. psu.edu Lipid removal is a crucial clean-up step, often involving techniques like gel permeation chromatography (GPC) or solid-phase extraction with specific sorbents like Florisil or alumina. psu.eduscielo.brepa.gov

Biomonitoring of human exposure to dieldrin often involves analysis of blood (serum or plasma) or adipose tissue. psu.edudergipark.org.tracs.org Extraction procedures for serum samples have included methods involving methanol (B129727) and ethyl ether/hexane mixtures, followed by sulfuric acid treatment and SPE clean-up. dergipark.org.tr Methods for milk and fish samples also involve homogenization, lipid extraction, and clean-up steps. psu.edu

Protocols for plant tissues, such as medicinal plants, have involved solid-liquid extraction followed by clean-up using solid phase mixed cartridges containing Florisil and silica gel. scielo.br

Method Validation and Quality Assurance in Dieldrin Research

Method validation and quality assurance (QA) are essential to ensure the reliability, accuracy, and comparability of analytical data for dieldrin. researchgate.netresearchgate.net Method validation is the process of verifying that an analytical method is fit for its intended purpose. researchgate.net

Key parameters evaluated during method validation include:

Specificity/Selectivity: The ability of the method to accurately measure dieldrin in the presence of other components in the sample matrix. nih.govresearchgate.netresearchgate.net

Sensitivity: Assessed through the determination of the limit of detection (LOD) and limit of quantification (LOQ). researchgate.netresearchgate.netmdpi.com LOD is the lowest concentration that can be reliably detected, while LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. researchgate.netmdpi.com

Linearity: The range over which the detector response is directly proportional to the analyte concentration. researchgate.netresearchgate.netmdpi.com This is typically assessed by analyzing a series of standards at different concentrations and constructing a calibration curve. mdpi.comeurl-pesticides.eu

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies where blank matrices are spiked with known amounts of dieldrin. researchgate.netresearchgate.netmdpi.com Acceptable recovery rates are typically within a specified range, such as 70-120% according to some guidelines. mdpi.commdpi.comthermofisher.com

Precision: The agreement among replicate measurements, typically expressed as relative standard deviation (RSD). researchgate.netresearchgate.netmdpi.com Precision is evaluated at different concentration levels (e.g., repeatability and reproducibility). researchgate.netmdpi.comeurl-pesticides.eu

Robustness and Ruggedness: The ability of the method to remain unaffected by small variations in method parameters or by different analysts or laboratories. researchgate.neteurl-pesticides.eu

Quality assurance in dieldrin research involves implementing a system of activities to ensure that the analytical results meet defined standards of quality. researchgate.netresearchgate.net This includes using certified reference materials, participating in proficiency testing programs, analyzing quality control samples (e.g., blanks, spiked samples, and replicates) alongside environmental or biological samples, and maintaining detailed records of all analytical procedures and results. nih.govresearchgate.netthermofisher.com Internal quality control procedures, such as analyzing control standards at regular intervals, are also crucial to monitor method performance over time. nih.govresearchgate.net

Data Table Example (Illustrative Data based on search results):

| Matrix | Analytical Technique | Extraction Method(s) | Clean-up Method(s) | Recovery (%) | LOD/LOQ | Source |

| Soil | GC-MS/MS | QuEChERS (modified for soil) | - | 81-102 | LOQ: 0.005 mg/kg | mdpi.com |

| Soil | GC-ECD | MAE (n-hexane:acetone) | - | 70-85 | LOD: 6-8 ng/g | bibliotekanauki.plpan.pl |

| Water | GC-ECD | LLE or SPE | - | 50-150 | LOD: 0.093-1.37 μg/L (range for OCPs) | nih.gov |

| Serum | GC-MS | Methanol + ethyl ether/hexane, H2SO4 treatment, SPE | SPE (silica Sep-Pak) | >80 | LOD: 0.29 ng/mL | dergipark.org.trresearchgate.net |

| Fish | GC-ECD | Petroleum ether extraction, acetonitrile (B52724) partitioning | Alumina or silica column | Not reported | Applicable for ≥ 0.1 µg/kg (LOQ not spec.) | psu.edu |

| Plants | GC-MS | Solid-liquid extraction | SPE (Florisil/silica-gel) | 70-124 | LOQ: 3.0-30 ng/g (range for OCPs) | scielo.br |

| Shellfish | GC-MS/MS | QuEChERS | PSA, MgSO4, Chloroform | 83.5-117.4 | LOQ: 0.31-2.41 ng/g | nih.gov |

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ) in Dieldrin Assays

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial performance parameters for evaluating the sensitivity of an analytical method. LOD represents the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. dergipark.org.trdergipark.org.tr These values are typically determined during method validation. dergipark.org.tr

Studies have reported varying LOD and LOQ values for dieldrin depending on the matrix and the specific analytical method employed. For instance, a gas chromatography-mass spectrometry (GC-MS) method for determining aldrin (B1666841) and dieldrin in serum reported an LOD of 0.29 ng/mL for dieldrin. dergipark.org.trresearchgate.net The LOQ for this method was set at 0.03 ng/mL in serum. researchgate.net

In soil analysis using a GC-MS/MS method, the LOQ for dieldrin was determined as the lowest validated concentration level of 0.005 mg/kg dry weight. mdpi.com LOD and LOQ values can be determined using different approaches, including linear regression, external calibration curve slope, and laboratory fortified blank-based detection. nih.gov

| Matrix | Analytical Method | LOD (Dieldrin) | LOQ (Dieldrin) | Source |

|---|---|---|---|---|

| Serum | GC-MS | 0.29 ng/mL | 0.03 ng/mL | dergipark.org.trresearchgate.net |

| Soil | GC-MS/MS | Not specified | 0.005 mg/kg dry weight | mdpi.com |

| Water | GC-ECD | Not specified | Not specified | wisconsin.edu |

| Textiles | GC-MS | Not specified | 1.3 µg/g | nih.gov |

| Sunflower oil | GC-ECD | 0.001–0.011 mg/kg (range for target analytes including dieldrin) | 0.002–0.030 mg/kg (range for target analytes including dieldrin) | scispace.com |

| Shellfish | GC-MS/MS | 0.10–0.80 ng/g (range for OCPs including dieldrin) | 0.31–2.41 ng/g (range for OCPs including dieldrin) | nih.gov |

| Cephalopods | GC-MS/MS | 0.21–0.77 ng/g (range for OCPs including dieldrin) | 0.63–2.33 ng/g (range for OCPs including dieldrin) | nih.gov |

| Milk | GC-ECD | Not specified | 1.2 µg/L (for dieldrin) | rsc.org |

Assessment of Recovery, Precision, and Linearity in Dieldrin Analytical Methods

Method validation involves the assessment of several performance characteristics, including recovery, precision, and linearity, to ensure the reliability and accuracy of the results. dergipark.org.tr

Recovery: Recovery studies are performed to assess the accuracy of an analytical method by determining the percentage of the analyte that is extracted and measured from a spiked sample. Acceptable recovery ranges can vary depending on the matrix and regulatory guidelines. For instance, recoveries between 80% and 120% with a relative standard deviation (RSD) lower than 20% are often considered reasonable according to guidelines like those from the European Commission's Directorate-General for Health and Food Safety (DG SANTE). mdpi.com Studies have shown good recovery rates for dieldrin in various matrices. A GC-MS method for serum analysis reported over 80% recovery at high concentrations. dergipark.org.tr In soil analysis, satisfactory recoveries ranging from 81% to 102% were obtained at different fortification levels. mdpi.comresearchgate.net An improved GC-MS method for dieldrin in textiles showed a recovery rate of 94-104%. nih.gov

Precision: Precision refers to the agreement between successive measurements of the same sample under specified conditions. It is often expressed as relative standard deviation (RSD). Good precision indicates that repeated analyses of the same sample yield similar results. Consistent RSD values below 6.03% were found for dieldrin in a GC-MS serum analysis method. dergipark.org.tr In soil analysis, intra-day RSDs fluctuated between 6.3% and 8.0%, while inter-day RSD ranged from 5.9% to 10.0%, which were considered acceptable. researchgate.net An improved GC-MS method for textiles showed an RSD of less than 7%. nih.gov

Linearity: Linearity assesses the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a defined range. nih.gov It is typically evaluated by analyzing a series of standards at different concentrations and constructing a calibration curve. A linear relationship is indicated by a high correlation coefficient (R²). Linear correlation coefficients (R² ≥ 0.99) were established for dieldrin in serum over a range of 1-250 ng/mL using a GC-MS method. dergipark.org.trresearchgate.net In soil analysis, correlation coefficients (r²) better than 0.995 were observed for dieldrin, demonstrating an excellent linear relationship. researchgate.net Good correlation coefficients (ranging from 0.9755 to 0.9997 for organochlorine pesticides including dieldrin) were obtained in milk analysis using GC-ECD, with linear ranges varying depending on the specific pesticide. rsc.org

| Matrix | Analytical Method | Recovery (Dieldrin) | Precision (RSD%) (Dieldrin) | Linearity (R²) (Dieldrin) | Source |

|---|---|---|---|---|---|

| Serum | GC-MS | >80% (at high concentrations) | < 6.03% | ≥ 0.99 (1-250 ng/mL) | dergipark.org.trresearchgate.net |

| Soil | GC-MS/MS | 81–102% | Intra-day: 6.3–8.0%, Inter-day: 5.9–10.0% | > 0.995 | mdpi.comresearchgate.net |

| Textiles | GC-MS | 94–104% | < 7% | Highly linear calibration curves | nih.gov |

| Sunflower oil | GC-ECD | Satisfactory | Satisfactory | Satisfactory | scispace.com |

| Shellfish & Cephalopods | GC-MS/MS | 79.8–118.4% (range for OCPs) | 0.3–27.9% (range for OCPs) | 0.996–0.999 (range for OCPs) | nih.gov |

| Milk | GC-ECD | Not specified | 2.1–22.2% (range for OCPs) | 0.9755–0.9997 (range for OCPs) | rsc.org |

Development of Novel and Emerging Analytical Approaches for Dieldrin

While GC-ECD and GC-MS remain standard techniques for dieldrin analysis, research continues into developing novel and emerging analytical approaches to improve sensitivity, speed, and sample throughput, as well as to address challenges posed by complex matrices. psu.edumssm.edu

Modified sample preparation techniques are an area of ongoing development. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, originally developed for pesticide analysis in fruits and vegetables, has been modified and applied to other matrices like sunflower oil for the quantification of pesticides including dieldrin. scispace.com This method involves extraction and a clean-up step, sometimes incorporating activated charcoal to improve recovery in matrices with high pigment and fat content. scispace.com Solid-phase microextraction (SPME) is another technique being explored for sample preparation, offering advantages such as simplicity and low solvent usage. chromatographyonline.comnih.govresearchgate.net Studies have illustrated the potential applicability of SPME for routine analysis of organochlorine pesticides. researchgate.net

Advanced mass spectrometry techniques, such as GC-MS/MS, offer increased selectivity and sensitivity compared to traditional GC-MS, which can be beneficial for analyzing complex samples and achieving lower detection limits. nih.govmssm.edu Novel methods for untargeted analysis using techniques like QTOF-LC/MS and GC-APCI-QTOF/MS are also being developed, which could potentially be applied to the broader screening and identification of organic contaminants, including dieldrin and its transformation products. mssm.edu

The development of novel SPE techniques, including those based on nanoporous oxidized carbon nanotube membranes, is also an area of research for environmental sample analysis. nih.gov These emerging approaches aim to enhance the efficiency and effectiveness of dieldrin detection and quantification in various environmental and biological matrices.

Degradation Pathways and Biotransformation Mechanisms of Dieldrin

Research on Microbial Degradation Processes of Dieldrin (B1670511)

Microbial degradation is a key process in the environmental fate of dieldrin. Various microorganisms, including bacteria and fungi, have been identified with the capacity to transform or degrade this compound. frontiersin.orgnih.govresearchgate.net

Studies on Fungal-Mediated Dieldrin Transformation and Metabolite Formation

Fungi, particularly white-rot fungi, have demonstrated the ability to degrade persistent organic pollutants like dieldrin. nih.govmdpi.com Studies have investigated the potential of various fungal genera, including Trichoderma, Pleurotus, and Mucor, in dieldrin degradation. frontiersin.orgnih.govresearchgate.netnih.gov

Mucor racemosus strain DDF, isolated from soil with a history of endosulfan (B1671282) application, was shown to degrade dieldrin. This strain degraded dieldrin from an initial concentration of 14.3 µM to 1.01 µM over a 10-day incubation period at 25 °C. nih.govacs.org Aldrin (B1666841) trans-diol was identified as a metabolite, accounting for approximately 9% of the degraded dieldrin after one day. nih.govacs.org The degradation by M. racemosus DDF was effective over a broad range of pH and in the presence of different glucose and nitrogen sources. nih.govacs.org Extracellular fluid from this fungus also exhibited dieldrin degradation activity. nih.govacs.org

Pleurotus ostreatus, a white-rot fungus, has also been studied for its ability to transform dieldrin. While more effective at degrading aldrin, P. ostreatus eliminated approximately 3% to 18% of dieldrin in different culture media over 14 days. researchgate.net 9-hydroxydieldrin was detected as a metabolite, suggesting hydroxylation of the epoxide ring. researchgate.net

Other fungi, such as Trichoderma viride and Mucor alternans, have also been identified as dieldrin degraders. frontiersin.orgnih.govresearchgate.net Penicillium miczynskii CBMAI 930 and Trichoderma spp. CBMAI932 have also been explored for dieldrin degradation, with P. miczynskii showing high efficiency, degrading 90% of dieldrin within 14 days. frontiersin.org

Investigations into Bacterial Metabolism and Degradation Pathways of Dieldrin

Bacteria also play a role in the metabolism and degradation of dieldrin. Several bacterial strains capable of degrading dieldrin have been isolated and identified. frontiersin.orgnih.govresearchgate.net

Pseudomonas fluorescens is known to be effective in degrading various pesticides, including dieldrin. frontiersin.orgnih.govresearchgate.net

Burkholderia sp. Med-7 and Cupriavidus sp. Med-5, isolated using 1,2-epoxycyclohexane as a carbon source, were able to degrade 49% and 38% of dieldrin, respectively. frontiersin.orgnih.gov

Enterobacter sp. LY402 degraded 40.4% of dieldrin (at a concentration of 5.0 mg⋅L⁻¹) within 168 hours. frontiersin.orgnih.gov

Pseudonocardia sp. strain KSF27 has been reported to convert dieldrin. researchgate.netjst.go.jp This strain oxidized dieldrin via aldrin-trans-diol to dihydrochlordene-1,3-dicarboxylic acid. jst.go.jp An additional pathway involving the hydroxylation of aldrin-trans-diol to 9-syn-hydroxyaldrin-trans-diol was also proposed for this strain. jst.go.jp

Table 1 summarizes some reported bacterial and fungal strains involved in dieldrin degradation and their observed degradation efficiencies.

| Classification | Strain | Source | Dieldrin Degradation Efficiency | Reference |

| Bacteria | Pseudomonas fluorescens | No data | 77.3% of 10 mg⋅L⁻¹ within 120 h | researchgate.net |

| Bacteria | Burkholderia sp. Med-7 | Screening with ECH | 49% | frontiersin.orgnih.gov |

| Bacteria | Cupriavidus sp. Med-5 | Screening with ECH | 38% | frontiersin.orgnih.gov |

| Bacteria | Enterobacter sp. LY402 | No data | 40.4% of 5.0 mg⋅L⁻¹ in 168 h | frontiersin.orgnih.gov |

| Bacteria | Pseudonocardia sp. KSF27 | Agricultural sites | Approximately 85% of 14.06 µM | researchgate.net |

| Fungi | Trichoderma viride | Dieldrin-treated soil | Contributes to high degradation | researchgate.netnih.gov |

| Fungi | Mucor alternans | Agricultural loam soil | Degrades in laboratory | researchgate.net |

| Fungi | Mucor racemosus DDF | Endosulfan-cont. soil | Degraded to 1.01 µM from 14.3 µM in 10 days | nih.govacs.org |

| Fungi | Pleurotus ostreatus | Pure liquid cultures | 3-18% in 14 days | researchgate.net |

| Fungi | Penicillium miczynskii CBMAI 930 | Marine | 90% within 14 days | frontiersin.org |

Elucidation of Biochemical Mechanisms Underlying Microbial Dechlorination and Hydroxylation of Dieldrin

Microbial degradation of dieldrin involves several biochemical reactions, including oxidation, reduction, hydroxylation, and hydrolysis. frontiersin.orgnih.govnih.govresearchgate.net Oxidative degradation and reductive dechlorination are considered important mechanisms. frontiersin.orgnih.gov

Hydroxylation: One significant metabolic reaction is the hydroxylation of dieldrin at the nine position, leading to the formation of 9-hydroxydieldrin. frontiersin.orgnih.govresearchgate.netresearchgate.net This metabolite can be further hydrolyzed to dihydroxydieldrin, both of which are more water-soluble than dieldrin. frontiersin.orgnih.gov Cytochrome P450 monooxygenases are believed to play a role in the metabolism of organochlorine pesticides like dieldrin, with 9-hydroxydieldrin being formed via H-abstraction and C-9 alkyl radical rebound. researchgate.netsci-hub.se

Dechlorination: Reductive dechlorination is a particularly interesting pathway for highly chlorinated organic compounds as it typically yields less toxic or more readily degradable metabolites. frontiersin.orgnih.gov While dieldrin can be reduced to monochlorodieldrin by microorganisms, the ratio of dechlorination to hydroxylation has been estimated to be low (e.g., 1:35 in studies involving cytochrome P450). frontiersin.orgnih.govsci-hub.se The formation of 3-ketone-dieldrin, a dechlorination product, can occur via H-abstraction, C-9 alkyl radical cyclization, and C-3 cyclized radical rebound followed by HCl elimination. sci-hub.se

Hydrolysis: Hydrolysis of dieldrin can lead to the formation of monohydroxy 6,7-dihydroxydihydroaldrin or 9-hydroxydieldrin. frontiersin.orgnih.govresearchgate.net

While these pathways and some metabolites like 9-hydroxydieldrin, dihydroxydieldrin, and aldrin trans-diol have been identified, the complete metabolic pathway and the specific enzymes responsible for all conversions are not yet fully understood. frontiersin.orgnih.govresearchgate.net

Influence of Environmental Factors on Dieldrin Biodegradation Rates

The efficiency of microbial degradation of dieldrin is influenced by various environmental factors. researchgate.net These factors can impact the activity and growth of degrading microorganisms.

Carbon and Nitrogen Sources: The availability of carbon and nitrogen sources can affect microbial community structure and function, influencing dieldrin degradation. frontiersin.orgnih.govresearchgate.net Studies suggest that dieldrin degradation may have evolved in low-carbon environments. frontiersin.orgnih.govresearchgate.net The degradation of dieldrin by Mucor racemosus strain DDF was found to occur over a broad range of glucose and nitrogen source concentrations. nih.govacs.org

pH: The pH of the environment can also influence the activity of dieldrin-degrading microorganisms. Mucor racemosus strain DDF was able to degrade dieldrin over a wide pH range. acs.org However, some studies have indicated no significant correlation between dieldrin concentrations and pH in certain environmental settings. latrobe.edu.au

Soil Organic Matter (SOM): Dieldrin has a high affinity for organic matter in soil due to its low water solubility and high octanol-water partition coefficient (log Kow). latrobe.edu.aumdpi.com Adsorption to soil organic matter can slow down biodegradation rates, as the rate of desorption can regulate degradation. mdpi.com

Water Content and Temperature: Water stress can differentially affect the breakdown of pesticides by microbial inoculants, impacting the kinetics of degradation and the production of extracellular enzymes. researchgate.net

Abiotic Degradation Pathways of Dieldrin

In addition to microbial processes, dieldrin can also undergo abiotic degradation in the environment.

Photodegradation Studies and Mechanisms of Dieldrin under Light Exposure

Photodegradation, the breakdown of compounds by light, is one of the abiotic pathways for dieldrin degradation.

Studies have investigated the photodegradation of dieldrin under UV irradiation, sometimes in the presence of photocatalysts like titanium dioxide (TiO₂). bau.edu.lbmdpi.com

The rate of photodegradation can be influenced by the wavelength of UV light and the presence of catalysts. mdpi.com For instance, studies using UV irradiation at 254 nm and 306 nm, with and without TiO₂, showed a gradual decrease in dieldrin concentration over time. mdpi.com

The type of water matrix (e.g., distilled water, wastewater, agricultural wastewater) can also affect the photodegradation rate. mdpi.com

Photodieldrin is a known photoproduct of dieldrin. researchgate.netcarnegiescience.edu

The mechanisms of photodegradation can involve direct photolysis, leading to bond cleavage, or photosensitized degradation. uc.pt Research into the specific reaction pathways and intermediates formed during dieldrin photodegradation is ongoing. uc.pt

Table 2 shows some photodegradation data for dieldrin under different conditions.

| Condition | Water Type | Wavelength (nm) | Time (h) | Dieldrin Reduction (%) | Reference |

| Photolysis | Distilled Water | 254 | 12 | 39.35 | mdpi.com |

| Photolysis | Distilled Water | 306 | 12 | 43.95 | mdpi.com |

| Photolysis | Wastewater | 254 | 12 | 43.3 | mdpi.com |

| Photolysis | Wastewater | 306 | 12 | 49.3 | mdpi.com |

| Photolysis | Agricultural Wastewater | 254 | 12 | 58.8 | mdpi.com |

| Photolysis | Agricultural Wastewater | 306 | 12 | 52.9 | mdpi.com |

| Photocatalysis (with TiO₂) | Distilled Water | 254 | 12 | Data not explicitly shown for dieldrin with TiO₂ in snippet | mdpi.com |

| Photocatalysis (with TiO₂) | Distilled Water | 306 | 12 | Data not explicitly shown for dieldrin with TiO₂ in snippet | mdpi.com |

| Photocatalysis (with TiO₂) | Wastewater | 254 | 12 | Data not explicitly shown for dieldrin with TiO₂ in snippet | mdpi.com |

| Photocatalysis (with TiO₂) | Wastewater | 306 | 12 | Data not explicitly shown for dieldrin with TiO₂ in snippet | mdpi.com |

| Photocatalysis (with TiO₂) | Agricultural Wastewater | 254 | 12 | Data not explicitly shown for dieldrin with TiO₂ in snippet | mdpi.com |

| Photocatalysis (with TiO₂) | Agricultural Wastewater | 306 | 12 | Data not explicitly shown for dieldrin with TiO₂ in snippet | mdpi.com |

| Photocatalytic Degradation (with {SiW₁₂}) | Not specified | 254 | Not specified | 60% decomposed | bau.edu.lb |

| Photocatalytic Degradation (with {PW₁₂}) | Not specified | 254 | Not specified | Data not explicitly shown as a percentage, rate constant 0.99x10⁻² min⁻¹ | bau.edu.lb |

Dieldrin can also undergo autooxidation reactions, although the yield from aldrin reacting with oxygen to form dieldrin is small. carnegiescience.edu

Research on Chemical and Thermal Degradation Pathways of Dieldrin

Dieldrin undergoes degradation through various pathways, including chemical and thermal processes. In the environment, chemical degradation can occur through reactions with other substances. Research has investigated the chemical dehalogenation of dieldrin using materials like ferric sulfide (B99878) and iron powder in aqueous suspensions. In experiments using ferric sulfide and iron powder, over 90% of dieldrin was degraded after 29 days. The initial degradation rate was higher with ferric sulfide compared to iron powder. The reaction mechanisms differed between the two systems; metallic iron powder led to partial dechlorination, forming mono- or di-dechlorinated intermediates, while ferric sulfide resulted in oxidative dechlorination, decomposing dieldrin into lower molecular weight aqueous organic intermediates. idc-online.com

Thermal degradation of dieldrin has also been studied, particularly in the context of waste treatment and accidental fires. The pyrolysis of dieldrin is initiated by a retro Diels-Alder decomposition, producing hexachlorocyclopentadiene (B6142220) (HCCP) and norbornadiene oxide, which further decompose to carbon monoxide and benzene. newcastle.edu.au At temperatures above approximately 800 K, secondary decomposition reactions occur via a radical mechanism, yielding high-temperature products such as HCl, pentachlorostyrene, hexachlorostyrene, and polychlorinated benzenes. newcastle.edu.au Oxidative thermal decomposition of dieldrin can produce polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/F), excluding OCDD. newcastle.edu.au Studies have shown that thermal decomposition of dieldrin can lead to significantly elevated levels of unwanted toxic products compared to other cyclodiene pesticides like endosulfan, due to its higher activation energy for retro Diels-Alder decomposition. newcastle.edu.au Lower temperatures and longer residence times are suggested to maximize the efficacy of remediation through thermal processes. newcastle.edu.au

Photolytic degradation is another chemical pathway. Under irradiation with ultraviolet light below 290 nm, dieldrin can undergo photodegradation. Studies exposing thin film plates of aldrin and dieldrin to environmental UV radiation (>290 nm) reported photodegradative half-lives of 113 and 153 hours for aldrin and dieldrin, respectively. cdc.gov Dieldrin has a UV absorbance maximum at 229 nm. cdc.gov

Identification and Elucidation of Dieldrin Degradation Metabolites

The degradation of dieldrin results in the formation of various metabolites, depending on the degradation pathway. In biological systems, such as microbial degradation, dieldrin degradation includes pathways like oxidation, reduction, hydroxylation, and hydrolysis. frontiersin.orgresearchgate.net Major products identified from microbial degradation include 9-hydroxydieldrin and dihydroxydieldrin. frontiersin.orgresearchgate.net

Fungi, particularly white rot fungi, have shown the ability to degrade dieldrin and produce hydroxylated metabolites. ebi.ac.ukebi.ac.uk For instance, Phlebia strains were found to remove over 50% of dieldrin in a low nitrogen medium, with three hydroxylated products detected as metabolites, suggesting the importance of hydroxylation reactions in dieldrin metabolism by these fungi. ebi.ac.uk Another fungal strain, Mucor racemosus strain DDF, was observed to degrade dieldrin, producing a small amount of aldrin trans-diol. jst.go.jp Further metabolism of aldrin trans-diol by this strain led to the production of unknown metabolites identified as aldrin trans-diol exo- and endo-phosphates. jst.go.jp

In chemical degradation using metallic iron powder, dieldrin undergoes partial dechlorination, transforming into mono- or di-dechlorinated intermediates. idc-online.com The chemical structure of dieldrin was not completely decomposed in this system. idc-online.com In contrast, degradation with ferric sulfide led to the decomposition of dieldrin into low molecular weight aqueous organic intermediates. idc-online.com

In mammals, dieldrin is degraded at a slower rate to hydrophilic metabolites that are excreted. who.intwho.int Structures of these metabolites have been established. who.int

Kinetic Studies and Reaction Modeling of Dieldrin Degradation Processes

Kinetic studies provide insights into the rates and mechanisms of dieldrin degradation under different conditions. For chemical degradation using ferric sulfide and iron powder, kinetic rate constants have been determined. idc-online.com The degradation rate with ferric sulfide was initially superior to that with iron powder. idc-online.com The presence of oxygen influenced the reaction rate, with a superior degradation rate observed at a specific oxygen concentration. idc-online.com

Photolytic degradation of dieldrin in hexane (B92381) solution followed a first-order model with a half-life of 2.5 hours, while in aqueous solution, the half-life was 1.7 hours. acs.org In sunlight, the half-lives in bulk hexane solution were between 20 and 40 days, and the average half-life was 15 hours in a thin layer of hexane solution. acs.org

In microbial degradation, studies have reported varying degradation rates depending on the microorganism or microbial consortium used. For example, a microbial consortium of Clostridium bifermentans, Clostridium glovolium, and other Clostridium sp. achieved a degradation rate of 96% of 10 mg⋅L−1 dieldrin within 7 days. frontiersin.orgresearchgate.net Another consortium of 11 anaerobic microorganisms degraded 75.6% of 100 mg⋅L−1 dieldrin within 2 weeks. frontiersin.orgresearchgate.net Mucor racemosus strain DDF degraded more than 90% of dieldrin during 10 days of incubation. jst.go.jp

Mathematical models have been used to assess the degradation of related compounds like aldrin in soil, which is readily converted to dieldrin. mdpi.comcdc.govnih.gov While specific detailed kinetic modeling studies focused solely on dieldrin degradation in various environmental matrices were not extensively detailed in the search results, the reported half-lives and degradation percentages under different conditions provide data for such modeling efforts. The persistence of dieldrin in soil, with estimated half-lives between 4 and 7 years, highlights its slow degradation rate in this compartment who.int.

Ecological Distribution and Trophic Transfer Research of Dieldrin

Bioaccumulation Studies in Aquatic Organisms

Dieldrin's low water solubility and high affinity for organic matter lead to its accumulation in aquatic environments, particularly in sediments. preprints.org From these environmental compartments, it is taken up by aquatic organisms, initiating its entry into the food web. epa.gov The process of bioaccumulation in aquatic life occurs through various routes, including dietary intake, respiration, and dermal absorption. nih.govmdpi.com

Dieldrin (B1670511) demonstrates a high potential for bioaccumulation and bioconcentration in a wide range of aquatic species. epa.gov Bioconcentration factors (BCFs), which measure the uptake of a chemical from water, have been found to range from 400 to 68,000 in various aquatic organisms. epa.gov

Research has shown significant uptake in both freshwater and marine species. Studies have reported 48 to 96-hour lethal concentrations (LC50) for freshwater fish ranging from 1 to 79 µg/L. For aquatic invertebrates, these values range from 0.4 µg/L to 740 µg/L, indicating high toxicity and uptake. epa.gov Dieldrin tends to partition most significantly in the liver compared to other tissues in fish. cdc.gov

Controlled studies have quantified the accumulation, with log BCFs reported to be between 3.38 and 4.83 in fish and 3.20 in a saltwater mussel. epa.gov A particularly high log BCF of 5.36 was recorded for rainbow trout. epa.gov In a model ecosystem, when radiolabeled aldrin (B1666841) (which rapidly converts to dieldrin) was introduced, 95.9% of the total radiolabel stored in the fish Gambusia affinis and 91.6% in snails of the genus Physa was in the form of dieldrin. cdc.gov

Table 1: Dieldrin Bioconcentration Factors (BCF) in Various Aquatic Organisms

| Organism Type | Species | Log BCF | BCF Range | Reference |

|---|---|---|---|---|

| Fish | General | 3.38 - 4.83 | - | epa.gov |

| Fish | Rainbow Trout | 5.36 | - | epa.gov |

| Invertebrate | Saltwater Mussel | 3.20 | - | epa.gov |

| Various | General Aquatic Species | - | 400 - 68,000 | epa.gov |

At the base of the aquatic food web, algae and plankton play a crucial role in the initial uptake of dieldrin from the environment. Studies have demonstrated that these primary producers efficiently absorb dieldrin from the water column. A log BCF of 4.51 has been reported for dieldrin in freshwater algae, highlighting significant accumulation at this foundational trophic level. epa.gov

In a model ecosystem study, the alga Oedogonium cardiacum was found to accumulate dieldrin, with 85.7% of the stored radiolabel from the parent compound aldrin being present as dieldrin. cdc.gov Research has also documented the controlled transfer of dieldrin residues from phytoplankters to clams, demonstrating the direct link of contamination from the lowest trophic level to primary consumers. preprints.orgnih.gov This initial bioconcentration in algal and planktonic communities is a critical step for the subsequent biomagnification of dieldrin up the aquatic food chain. preprints.org

Biomagnification Dynamics in Terrestrial Ecosystems

In terrestrial environments, dieldrin's persistence in soil serves as a long-term reservoir for its entry into the food web. who.int Its strong adsorption to soil particles and slow degradation contribute to its continued bioavailability to soil-dwelling organisms and plants, which then transfer it to higher trophic levels. epa.gov

Soil invertebrates, particularly earthworms, are key indicators of dieldrin bioavailability in soil. nih.gov They live in intimate contact with the soil and can accumulate significant concentrations of the pesticide. nih.gov Research has shown that residues of organochlorine insecticides in earthworms can average nine times the concentration found in the surrounding soil. usgs.gov

One long-term study found detectable levels of dieldrin (88 ng/g) in earthworms 45 years after a single application to field plots, attesting to the compound's remarkable persistence and continued uptake. nih.gov The half-life of dieldrin in earthworms was estimated to be approximately 4.9 years. nih.gov At the end of the 45-year study, the average concentration factor (dry weight earthworm tissue/dry weight soil) for dieldrin was 1.5. nih.gov Other soil invertebrates also accumulate dieldrin, with studies reporting average residues of 3.5 ppm in snails and 89.0 ppm in slugs from contaminated fields. usgs.gov

Table 2: Dieldrin Residue Concentrations in Soil and Associated Invertebrates

| Sample Type | Average Residue Level (ppm, dry weight) | Reference |

|---|---|---|

| Agricultural Soils | 1.5 | usgs.gov |

| Earthworms | 13.8 | usgs.gov |

| Beetle Larvae | 0.6 | usgs.gov |

| Snails | 3.5 | usgs.gov |

| Slugs | 89.0 | usgs.gov |

Past agricultural use of dieldrin has led to persistent soil residues that can be taken up by a wide range of crops. cdc.gov The extent of translocation from soil to plant tissues varies significantly among different plant species and cultivars. nih.govtandfonline.com

Studies have shown that cucurbitaceous crops, such as zucchini, cucumber, and melon, have a high capability for dieldrin uptake, with residues translocating into the fruits and flowers. nih.govtandfonline.com In soils with dieldrin contamination greater than 0.01 mg/kg, residue values in cucurbit fruits and flowers ranged from 0.01 to 0.07 mg/kg. tandfonline.com In contrast, crops like tomato, lettuce, and celery have been identified as having a lower uptake capability. nih.govtandfonline.com Other non-Cucurbitaceae crops with relatively high bioconcentration factors include komatsunas, Japanese radishes, carrots, and potatoes. tandfonline.com For some root vegetables, such as carrots and radishes, higher amounts of dieldrin were detected in the skin, with smaller amounts in the outer flesh and none in the inner core. tandfonline.com

Table 3: Dieldrin Uptake Capability in Various Vegetable Crops

| Crop Type | Example Species | Uptake Capability | Reference |

|---|---|---|---|

| Cucurbitaceae | Zucchini, Cucumber, Melon | High | nih.govtandfonline.com |

| Non-Cucurbitaceae | Komatsuna, Japanese Radish, Carrot, Potato | Relatively High | tandfonline.com |

| Non-Cucurbitaceae | Tomato, Lettuce, Celery | Low | nih.govtandfonline.com |

Dieldrin biomagnifies through terrestrial food chains, leading to high concentrations in top predators. nih.gov Birds and mammals that consume contaminated invertebrates or plants accumulate dieldrin, primarily in their fatty tissues. inchem.org

Studies on birds have shown significant bioaccumulation. Mallard ducklings exposed to dieldrin-contaminated water had log BCFs ranging from 1.69 to 2.21 in the liver and 2.85 to 3.30 in lipid. epa.gov Birds of prey that consume contaminated small mammals and birds accumulate dieldrin in their tissues and eggs, which has been linked to population declines. inchem.org Research suggests that brain residue concentrations of 4 to 5 ppm (wet weight) or higher are indicative that an animal may have died from dieldrin poisoning. usgs.gov

In mammals, dieldrin accumulation has also been well-documented. A study of arctic marine food chains, which includes terrestrial predators, found a biomagnification factor of 4.9 to 5.5 from seal to polar bear. epa.gov Dieldrin has been implicated in the deaths of wild mammals and the population decline of species such as the otter. inchem.org Amphibians also show significant uptake; log BCFs for tadpoles and juvenile frogs have been measured at 2.20 to 3.33, while adult frogs had lower log BCFs of 1.57 to 2.58. epa.gov

Spatiotemporal Trends in Environmental Dieldrin Residues Across Ecosystems

Despite being banned in many parts of the world for decades, the organochlorine insecticide dieldrin continues to be detected in various ecosystems due to its high persistence. wikipedia.orgfrontiersin.orgpreprints.org Monitoring studies conducted over long periods have shown a general decline in dieldrin concentrations in the environment since its production and use were curtailed. gov.nt.ca However, its persistence means that residues are still present in soil, water, sediments, and biota globally. cdc.govresearchgate.net

The spatial distribution of dieldrin is widespread, with measurable quantities found even in remote regions like the Arctic, far from its original application sites. wikipedia.orgpublications.gc.ca This is evidence of long-range atmospheric transport, where the chemical volatilizes from soils in warmer climates and is redistributed by air currents, eventually being deposited in colder regions. wikipedia.orgpublications.gc.ca

In terrestrial ecosystems, dieldrin residues in the soil can persist for many years. who.int Its half-life in soil at temperate latitudes is estimated to be around five years, though it is considered less persistent under tropical conditions. wikipedia.orgwho.int A long-term study on experimental plots measured changes in dieldrin concentrations in earthworms over decades, providing insight into its persistence and bioavailability. The estimated half-life of dieldrin in earthworms was found to be 5.4 years in a 20-year study and 4.9 years in a 45-year study, demonstrating its remarkable persistence and continued uptake by soil organisms long after its initial application. usgs.govnih.gov

Temporal trends in aquatic ecosystems also show declining, yet persistent, levels of dieldrin. A decline in dieldrin concentrations was detected in the Niagara River, for example. nih.gov However, because dieldrin sorbs tightly to sediment, particularly that with high organic content, river and lake sediments can act as long-term reservoirs for the contaminant. cdc.govepa.gov Studies in various river systems have found dieldrin concentrations in sediments and water. For instance, surveillance in rivers and lakes in northern Greece found average annual concentrations of dieldrin at 0.02 μg⋅L⁻¹, which exceeded EU environmental quality standards. frontiersin.org In Nigeria, the highest concentrations of dieldrin (0.99 ± 0.33 μg⋅kg⁻¹) were found in the sediments of southern river ecosystems. frontiersin.org More recent studies in China have reported mean concentrations in various rivers ranging from 1.31 to 4.6 ng/L. preprints.orgmdpi.com

The following table summarizes findings on dieldrin concentrations in various global ecosystems, illustrating the spatiotemporal trends.

| Ecosystem/Region | Matrix | Year(s) of Study | Concentration Range/Mean |

| Northern Greece | River/Lake Water | Published 2015 | 0.02 μg/L (Average Annual) frontiersin.orgnih.gov |

| Southern Nigeria | River Sediment | Published 2019 | 0.99 ± 0.33 μg/kg frontiersin.orgnih.gov |

| Serbia | River/Lake Sediment | Published 2017 | Up to 113 μg/kg frontiersin.orgnih.gov |

| Niagara River, USA/Canada | Water | Published 2019 | Declining trend observed frontiersin.orgnih.gov |

| Yangtze River, China | Surface Water | Published 2023 | 1.31 ng/L (Mean) mdpi.com |

| Qinhuai River, China | Surface Water | Published 2023 | 2.32 ng/L (Mean) mdpi.com |

| Xuanwu Lake, China | Surface Water | Published 2023 | 4.38 ng/L (Mean) mdpi.com |

| Shaying River Basin, China | Surface Water | Published 2023 | 4.6 ng/L (Mean) mdpi.com |

Ecosystem-Level Contamination Dynamics and Dieldrin Cycling

The environmental dynamics of dieldrin are characterized by its extreme persistence, low water solubility, and high affinity for organic matter and fatty tissues. wikipedia.orgepa.govmdpi.com These properties govern its cycling through terrestrial and aquatic ecosystems, leading to long-term contamination and transfer through food webs.

Once in the environment, dieldrin is highly resistant to both biological and chemical breakdown processes. wikipedia.orgepa.gov In soil, it binds strongly to organic matter, which limits its potential for leaching into groundwater but makes it available for uptake by soil organisms. publications.gc.cawho.int The primary mechanisms for its removal from soil are slow degradation and volatilization into the atmosphere. who.intcarnegiescience.edu Volatilization allows for long-range atmospheric transport, contributing to its global distribution. wikipedia.orgpublications.gc.ca

In aquatic environments, dieldrin's low solubility means it is not found in high concentrations in water; instead, it partitions to sediments and suspended organic particles. gov.nt.cacdc.gov This makes sediments a significant sink and a long-term source of dieldrin in aquatic ecosystems. cdc.gov

A critical aspect of dieldrin's ecosystem dynamics is its propensity for bioaccumulation and biomagnification. wikipedia.orggov.nt.ca Because it is lipophilic (fat-soluble), dieldrin accumulates in the fatty tissues of organisms. wikipedia.orgepa.gov As it moves up the food chain, its concentration increases at each successive trophic level, a process known as biomagnification. gov.nt.caepa.gov This can lead to toxic levels in higher-level predators, even when concentrations in the surrounding environment are very low. who.int

The table below presents key data related to the ecosystem dynamics and cycling of dieldrin.

| Parameter | Value/Range | Ecosystem Context |

| Soil Half-Life (Temperate) | ~5 years wikipedia.org | Terrestrial Ecosystems |

| Soil Half-Life (Earthworms) | 4.3 - 5.4 years usgs.govnih.gov | Terrestrial Bioavailability |

| Log Kow (Octanol-Water Partition Coefficient) | 4.32 to 6.2 publications.gc.camdpi.com | Indicates high bioaccumulation potential |

| Bioconcentration Factor (BCF) | 400 - 68,000 epa.gov | Aquatic Organisms |

| Biomagnification Factor (BMF) | Fish to Seal: 2.2 - 2.4 epa.gov | Arctic Marine Food Web |

| Biomagnification Factor (BMF) | Seal to Bear: 4.9 - 5.5 epa.gov | Arctic Marine Food Web |

| Biomagnification Factor (BMF) | Alewife to Herring Gull: 16 epa.gov | Lake Ontario Food Web |

These dynamics ensure that even though dieldrin has been banned for many years, it continues to cycle through ecosystems, posing a long-term risk to wildlife, particularly predators at the top of the food chain. frontiersin.orgmdpi.com

Regulatory Science and Policy Implications for Dieldrin Environmental Management

Role of International Conventions and Treaties (e.g., Stockholm Convention on POPs) in Dieldrin (B1670511) Control

The Stockholm Convention on Persistent Organic Pollutants (POPs) is a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, and accumulate in the fatty tissue of living organisms. subsportplus.eu Dieldrin is listed as one of the original 12 POPs, often referred to as the "Dirty Dozen," targeted for elimination under this international agreement. mzozt.gov.hrpops.intepd.gov.hksprep.orgipen.org The convention, adopted in 2001 and effective since 2004, aims to eliminate or restrict the production and use of these hazardous substances. epd.gov.hkipen.orgwikipedia.org

Dieldrin is specifically listed in Annex A of the Stockholm Convention, which calls for the elimination of its production and use. subsportplus.eupops.intpops.intpops.int Parties to the convention are obligated to take measures to cease the production and use of chemicals listed in Annex A. pops.intpops.int However, the convention does allow for specific exemptions, which are only applicable to countries that have registered for them. mzozt.gov.hrpops.intpops.int

The inclusion of dieldrin in the Stockholm Convention was based on its characteristics of persistence, bioaccumulation, and toxicity. epd.gov.hkipen.org It has a half-life in soil of approximately five years and is highly toxic to fish and other aquatic animals. pops.int Due to its potential for long-range environmental transport, no single government can protect its citizens or environment from POPs like dieldrin, necessitating a coordinated international effort. subsportplus.eu

The convention not only addresses the intentional production and use of dieldrin but also aims to reduce and ultimately eliminate releases from unintentional sources. epd.gov.hk Furthermore, it requires parties to ensure the environmentally sound management and destruction of stockpiles of POPs wastes. ipen.org

Initial POPs Targeted by the Stockholm Convention:

| Category | Chemicals |

| Pesticides | Aldrin (B1666841), Chlordane, DDT, Dieldrin, Endrin, Heptachlor, Hexachlorobenzene, Mirex, Toxaphene |

| Industrial Chemicals | Polychlorinated biphenyls (PCBs), Hexachlorobenzene |

| Unintentional By-products | Dioxins, Furans, Hexachlorobenzene, PCBs |

This table summarizes the initial 12 Persistent Organic Pollutants targeted for control under the Stockholm Convention. mzozt.gov.hrpops.intsprep.org

Analysis of National Regulatory Frameworks and Implementation of Dieldrin Bans

Following the international framework set by the Stockholm Convention and driven by growing concerns over environmental and health impacts, numerous countries have implemented national regulations to ban or severely restrict the use of dieldrin.

In the United States, the Environmental Protection Agency (EPA) banned most uses of aldrin and dieldrin in 1974, with the exception of termite control. cdc.govfloridahealth.govcdc.gov By 1987, all uses of dieldrin were banned in the U.S. floridahealth.govcdc.gov Similarly, Canada restricted the sale of aldrin and dieldrin in the mid-1970s and withdrew the last registered use in 1984. wikipedia.org

The European Union has also taken stringent measures. Legislation within the European Community prohibits the marketing of phytopharmaceutical products containing dieldrin. wikipedia.orgwho.int This ban is part of a broader effort to remove hazardous pesticides from the market. pan-europe.info A 2020 report revealed that despite the ban, residues of dieldrin were still being detected in food samples within the EU, highlighting the challenges of eliminating these persistent chemicals.

Globally, a significant number of countries have reported either a complete ban or severe restrictions on dieldrin. pic.int By the mid-1990s, Australia had banned the use of dieldrin, along with other organochlorine pesticides like aldrin, chlordane, and DDT. Many other nations, including Argentina, Brazil, Chile, Japan, and the former USSR, have also prohibited its use, with some exceptions in specific cases. wikipedia.orgwho.int

Timeline of Dieldrin Regulation in Select Countries:

| Year | Country/Region | Regulatory Action |

| 1970 | United States | The Department of Agriculture canceled all uses of aldrin and dieldrin. |

| 1974 | United States | The EPA banned all uses of aldrin and dieldrin except for termite control. cdc.govcdc.gov |

| Mid-1970s | Canada | Sale of aldrin and dieldrin was restricted. wikipedia.org |

| 1984 | Canada | Last registered use of aldrin and dieldrin was withdrawn. wikipedia.org |

| 1987 | United States | All uses of aldrin and dieldrin were banned. cdc.gov |

| Mid-1990s | Australia | Banned the use of dieldrin. |

This table provides a timeline of key regulatory actions taken by different countries to control the use of dieldrin.

Research on Environmental Monitoring Programs and Compliance Assessment for Dieldrin

Effective implementation of dieldrin bans requires robust environmental monitoring programs and compliance assessment strategies. These programs are crucial for tracking the presence and levels of dieldrin in various environmental media and ensuring that regulatory restrictions are being upheld.

In the United States, the EPA has conducted monitoring for aldrin and dieldrin in drinking water under the Unregulated Contaminant Monitoring (UCM) program. epa.gov These monitoring efforts have shown that while detections are infrequent, the persistence of these chemicals means they can still be found in some public water systems. epa.gov For instance, a national survey of whole fish samples in 1980-1981 found that dieldrin was still present in 75% of samples, indicating its continued presence in the environment long after its use was curtailed. cdc.gov

Monitoring programs often utilize advanced analytical methods, such as gas chromatography with electron-capture detection, to identify and quantify dieldrin in environmental samples. who.int More recent methods, like gas chromatography-mass spectrometry (GC-MS), have been developed for the determination of aldrin and dieldrin in biological samples such as serum, allowing for rapid and reliable analysis.

Compliance assessment involves not only monitoring environmental levels but also inspecting and regulating facilities that may have historically used or stored dieldrin. In Washington State, for example, a study was initiated to monitor dieldrin in the influent and effluent of wastewater treatment plants to assess the need for further regulatory action. wa.gov

The long-term persistence of dieldrin in soil and its potential to bioaccumulate in the food chain pose ongoing challenges for environmental monitoring. nih.gov Even decades after being banned, dieldrin can still be detected in soil, water, and wildlife, necessitating continued vigilance and monitoring to protect human health and the environment. nih.govnih.govresearchgate.net

Academic Studies on the Management and Remediation of Obsolete Dieldrin Pesticide Sites

The legacy of dieldrin's widespread use includes numerous contaminated sites and stockpiles of obsolete pesticides, particularly in developing countries. fao.orgcroplife.orgipen.orgfao.org Academic research has focused on developing and evaluating methods for the safe management and remediation of these sites.

One of the primary challenges is the safe disposal of obsolete dieldrin stocks. High-temperature incineration is a common method for the destruction of chlorinated pesticides like dieldrin, as it can prevent the formation of highly toxic byproducts such as dioxins and furans. croplife.org The Food and Agriculture Organization (FAO) of the United Nations has been involved in overseeing disposal operations for obsolete pesticides in several countries. fao.orgfao.org

Bioremediation has emerged as a promising and environmentally friendly approach for cleaning up dieldrin-contaminated soil and water. nih.govresearchgate.netnih.gov This involves the use of microorganisms, such as bacteria and fungi, that can degrade dieldrin into less harmful substances. nih.govmdpi.com Research has identified several microbial strains capable of degrading dieldrin under both aerobic and anaerobic conditions. nih.govresearchgate.net Phytoremediation, which uses plants to remove or degrade contaminants, is another area of active research for dieldrin-contaminated sites. nih.govresearchgate.net

In addition to biological methods, various chemical and physical remediation techniques have been investigated. For instance, studies have explored the use of sorbents like montmorillonite (B579905) clays to bind dieldrin in soil, reducing its bioavailability. oup.com Other research has looked at processes like hydrogenation and molten salt oxidation to degrade organochlorine pesticides.

The management of obsolete pesticide sites also involves significant logistical and safety considerations, including the repackaging, transport, and safeguarding of hazardous materials. fao.org International cooperation and financial assistance are often crucial for developing countries to address the challenges of managing and remediating these legacy sites. fao.orgfao.org

Remediation Strategies and Environmental Management Technologies for Dieldrin Contamination

Research on Bioremediation Approaches and Microbial Applications for Dieldrin (B1670511) Cleanup

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or transform contaminants. Research into Dieldrin bioremediation focuses on identifying and utilizing microbial strains or consortia capable of breaking down this persistent compound.

Studies have shown that bioremediation of Dieldrin is possible through the application of indigenous or introduced microbial strains. frontiersin.orgnih.gov Microorganisms can potentially use Dieldrin as a carbon or nitrogen source, or co-metabolically degrade it. nih.gov

Several microorganisms capable of degrading Dieldrin have been isolated and identified. These include certain bacterial species like Pseudomonas fluorescens, Burkholderia sp., Cupriavidus sp., and Pseudonocardia sp., as well as fungal species such as Trichoderma viride, Mucor alternans, Pleurotus ostreatus, and Mucor racemosus. nih.govresearchgate.net Fungi are sometimes considered more suitable for Dieldrin bioremediation than bacteria due to their ability to degrade such chemicals relatively quickly, potentially leading to complete mineralization. nih.gov

For instance, a strain of Mucor racemosus DDF, isolated from soil contaminated with endosulfan (B1671282), demonstrated the ability to degrade Dieldrin over a wide pH range. frontiersin.orgnih.gov This strain also degrades other organochlorine pesticides, highlighting its potential for broader application in remediating mixed contamination. frontiersin.orgnih.gov Another study indicated that Pseudomonas fluorescens could degrade a significant percentage of Dieldrin within a specific timeframe. nih.govresearchgate.net

Research into microbial degradation pathways and the identification of relevant genes and enzymes are ongoing areas of study to enhance the effectiveness of Dieldrin bioremediation. nih.govresearchgate.net

The following table summarizes some reported microbial degradation capabilities for Dieldrin:

| Microorganism Class | Strain/Species | Source | Reported Degradation Efficiency | Timeframe | Reference |

| Bacteria | Pseudomonas fluorescens | No data | 77.3% of 10 mg·L⁻¹ Dieldrin | 120 hours | nih.govresearchgate.net |

| Fungi | Mucor racemosus DDF | Endosulfan-contaminated soil | Degrades Dieldrin | Not specified | frontiersin.orgnih.gov |

| Fungi | Trichoderma viride | Dieldrin-treated soil | Contributes to high degradation | Not specified | nih.govresearchgate.net |

| Fungi | Mucor alternans | Agricultural loam soil | Degrades Dieldrin in laboratory | Not specified | nih.govresearchgate.net |

Despite promising laboratory results, the application technology for microbial remediation at contaminated sites remains an area requiring further development. jircas.go.jp Introducing degrading microbial consortia into contaminated soil using specialized materials like charcoal has shown effectiveness in preventing the penetration of other pesticides into subsoils in in-situ studies. jircas.go.jp

Investigations into Phytoremediation Potential for Dieldrin in Contaminated Soils

Phytoremediation utilizes plants to remove, contain, or degrade contaminants in soil and water. Investigations into the phytoremediation potential for Dieldrin focus on identifying plant species that can effectively take up or metabolize the compound.

Research has shown differential uptake of Dieldrin by various plant species. tandfonline.com Studies comparing the uptake of Dieldrin by different crops have indicated that certain plant families, particularly Cucurbitaceae (cucurbits), exhibit higher uptake compared to others. tandfonline.com Zucchini (Cucurbita sp.) has been identified as having particularly high uptake of Dieldrin from contaminated soil. tandfonline.com

In one study, cucurbits took up considerably more Dieldrin from contaminated soil than 15 other plant families tested, where uptake was negligible. tandfonline.com Zucchini showed the highest uptake among the tested species, accumulating amounts corresponding to a notable percentage of the Dieldrin present in the soil in small-scale pot experiments using young plants. tandfonline.com These findings suggest that cucurbits, especially zucchini, could be potential candidates for phytoremediation efforts in Dieldrin-contaminated fields. tandfonline.com

Other research has explored the role of mycorrhizal fungi in enhancing the phytoremediation of related compounds like aldrin (B1666841), which is metabolized to Dieldrin in living systems. wikipedia.orgwikipedia.orgtandfonline.comresearchgate.net Studies with feltleaf willow (Salix alaxensis) and balsam poplar (Populus balsamifera) grown in aldrin-spiked soil showed that while aldrin was not detected in vegetative tissues, extractable Dieldrin was found in root material. tandfonline.comresearchgate.net Mycorrhizal infection was correlated with radiolabel uptake in willow systems. tandfonline.comresearchgate.net